(6-Chloropyridazin-3-yl)acetic acid

Description

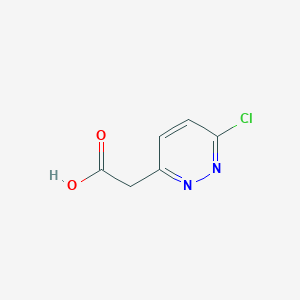

(6-Chloropyridazin-3-yl)acetic acid is a heterocyclic compound featuring a pyridazine ring substituted with a chlorine atom at position 6 and an acetic acid moiety at position 2. Its molecular formula is C₇H₆ClNO₂, with a molecular weight of 171.58 g/mol . This compound is part of a broader class of pyridazine derivatives, which are recognized for their diverse pharmacological activities, including analgesic and anti-inflammatory properties .

Properties

IUPAC Name |

2-(6-chloropyridazin-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c7-5-2-1-4(8-9-5)3-6(10)11/h1-2H,3H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQORLGOSYXGDKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1CC(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Chloropyridazin-3-yl)acetic acid typically involves the chlorination of pyridazine derivatives followed by the introduction of an acetic acid moiety. One common method involves the reaction of 6-chloropyridazine with bromoacetic acid in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: (6-Chloropyridazin-3-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

Substitution: The chlorine atom in the pyridazine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(6-Chloropyridazin-3-yl)acetic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: It can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (6-Chloropyridazin-3-yl)acetic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Pyridazine and Pyrazine Derivatives

2-[(6-Chloropyrazin-2-yl)oxy]acetic acid (CID 59336111)

- Molecular Formula : C₆H₅ClN₂O₃

- Key Features : Replaces the pyridazine ring with a pyrazine ring and introduces an ether-linked acetic acid group.

- Implications : The pyrazine ring’s electron-deficient nature may alter reactivity compared to pyridazine. However, its pharmacological profile remains underexplored .

Ethyl (2E)-[(6-Chloropyridazin-3-yl)hydrazono]acetate (CAS 69579-06-2)

- Molecular Formula : C₉H₁₀ClN₃O₂

- Key Features : Incorporates a hydrazone linker and an ester group.

- Hydrazone derivatives are often explored as fluorescent sensors or prodrugs .

2-[1-(6-Chloropyridazin-3-yl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetic acid

Functional Group Modifications

Acetamide Derivatives (e.g., (6-Substituted-3(2H)-pyridazinon-2-yl)acetamide)

- Key Features : Replaces the acetic acid’s hydroxyl group with an amide.

Methyl 2-(6-Chloropyridin-3-yl)acetate

Pharmacologically Active Analogs

6-(Piperazin-1-yl)pyridazin-3(2H)-one

- Key Features : Replaces the acetic acid with a piperazine ring.

- Implications : Piperazine enhances basicity and solubility, favoring interactions with cationic biological targets .

Classical NSAIDs (e.g., Indomethacin)

- Key Contrast : While indomethacin is an indole acetic acid derivative, (6-chloropyridazin-3-yl)acetic acid’s pyridazine core offers unique electronic properties. Pyridazine’s electron-withdrawing chlorine atom may enhance acidity (pKa ~3–4) compared to indomethacin (pKa ~4.5), influencing target binding .

Data Table: Key Structural and Functional Comparisons

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Pharmacological Activity |

|---|---|---|---|---|

| This compound | C₇H₆ClNO₂ | 171.58 | Chloro, pyridazine, acetic | Analgesic, Anti-inflammatory |

| 2-[(6-Chloropyrazin-2-yl)oxy]acetic acid | C₆H₅ClN₂O₃ | 188.57 | Chloro, pyrazine, oxy-acetic | Underexplored |

| Ethyl [(6-chloropyridazin-3-yl)hydrazono]acetate | C₉H₁₀ClN₃O₂ | 243.65 | Ester, hydrazone | Sensor/Prodrug potential |

| 6-(Piperazin-1-yl)pyridazin-3(2H)-one | C₈H₁₀ClN₃O | 199.64 | Piperazine, ketone | Enhanced solubility |

Biological Activity

(6-Chloropyridazin-3-yl)acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and anti-parasitic effects. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy against various cell lines, and structure-activity relationships (SAR) based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its chlorinated pyridazine ring, which contributes to its biological activity. The presence of the acetic acid moiety enhances its solubility and bioavailability, making it a suitable candidate for pharmacological applications.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties.

Inhibition of VEGFR Kinase

A study investigated the compound's ability to inhibit vascular endothelial growth factor receptor (VEGFR) kinase, a critical target in cancer therapy. The results indicated that compounds derived from this compound showed high VEGFR kinase inhibitory activity, with percentage inhibitions comparable to that of imatinib, a standard cancer treatment drug:

| Compound | % Inhibition (MCF-7) | % Inhibition (HCT-116) |

|---|---|---|

| 4b | 89.6% | ND |

| 5a | 91.2% | ND |

| 5b | 92.0% | 92.2% |

| 6a | 91.7% | 91.5% |

| Imatinib | 78.7% | 92.1% |

The docking studies revealed that this compound binds effectively to the ATP binding site of VEGFR, forming essential hydrogen bonds that enhance its inhibitory potency .

Cytotoxicity Studies

Cytotoxicity assays on various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), demonstrated that compounds derived from this compound exhibited significant cytotoxic effects. For instance, compound 4b showed an IC50 value equivalent to 21.2 µM against MCF-7 cells, indicating its potential as an effective anticancer agent .

Anti-Parasitic Activity

In addition to its anticancer properties, this compound has been explored for its anti-parasitic activity against Cryptosporidium parvum, a protozoan parasite causing severe gastrointestinal disease. Structure-activity relationship studies have identified analogs with potent activity against this parasite, with some exhibiting EC50 values as low as 0.17 μM . This highlights the compound's versatility in targeting different biological pathways.

Structure-Activity Relationships (SAR)

The biological activity of this compound and its derivatives can be attributed to specific structural features:

- Chlorination : The presence of chlorine at the 6-position enhances binding affinity and biological activity.

- Acetic Acid Moiety : Improves solubility and overall pharmacokinetic properties.

- Substituents on the Pyridazine Ring : Variations in substituents significantly affect potency and selectivity against different targets.

Q & A

Q. How can structure-activity relationships (SAR) guide the design of more potent analogs?

- Methodological Answer : Systematic substitution at the pyridazine ring (e.g., halogenation at C-6) and acetic acid side chain (e.g., esterification) can modulate activity. QSAR models incorporating electronic (Hammett σ) and steric (Taft E) parameters predict bioactivity trends. Validate with in vivo murine models for inflammation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.